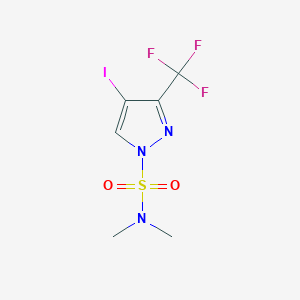![molecular formula C20H23Cl2NO B12613039 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine CAS No. 919366-45-3](/img/structure/B12613039.png)
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group, a 2,6-dichlorophenylmethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of 2-methylpyridine with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and substitution steps, as well as the development of efficient purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while nucleophilic substitution could result in the formation of thiolated or aminated analogs .
科学的研究の応用
4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research may focus on its potential use in drug development, particularly for conditions where modulation of specific molecular targets is desired.
作用機序
The mechanism of action of 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine include:
2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical: This compound shares the 2,6-dichlorophenyl group but differs in its overall structure and properties.
Methyl 2,6-dichlorophenylacetate: Another compound with the 2,6-dichlorophenyl group, but with different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
特性
CAS番号 |
919366-45-3 |
|---|---|
分子式 |
C20H23Cl2NO |
分子量 |
364.3 g/mol |
IUPAC名 |
4-(cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine |
InChI |
InChI=1S/C20H23Cl2NO/c1-14-16(12-17-18(21)8-5-9-19(17)22)20(10-11-23-14)24-13-15-6-3-2-4-7-15/h5,8-11,15H,2-4,6-7,12-13H2,1H3 |
InChIキー |
JXPFQYUTGDNYPB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1CC2=C(C=CC=C2Cl)Cl)OCC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


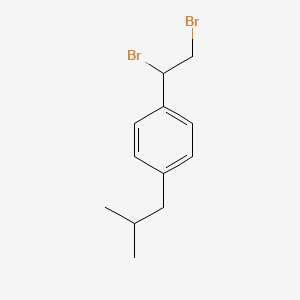
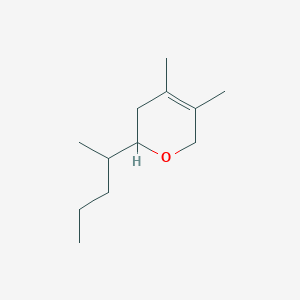
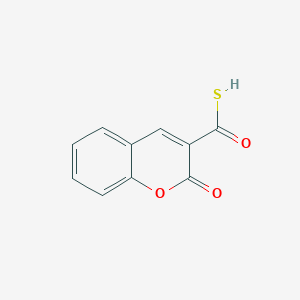
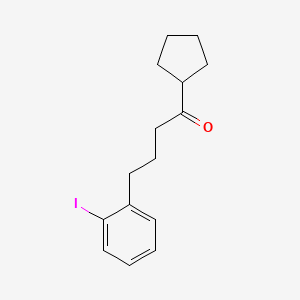
![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)
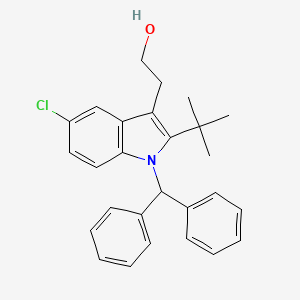
![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)

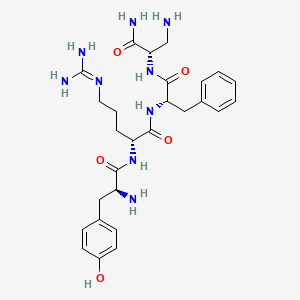
methanone](/img/structure/B12613042.png)
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
